molecular formula C27H28N4O3S B11575483 (3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11575483
M. Wt: 488.6 g/mol
InChI Key: DXXHCEMMKFRRRL-FCQUAONHSA-N
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Description

The compound (3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a thiazolo-triazole core, a hexyloxyphenyl group, and an indolone moiety, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the hexyloxyphenyl group and the indolone moiety. Common reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the phenyl and indolone groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one: stands out due to its complex structure, combining multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-2-(4-hexoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H28N4O3S/c1-3-5-6-9-17-34-19-14-12-18(13-15-19)24-28-27-31(29-24)26(33)23(35-27)22-20-10-7-8-11-21(20)30(16-4-2)25(22)32/h7-8,10-15H,3-6,9,16-17H2,1-2H3/b23-22-

InChI Key

DXXHCEMMKFRRRL-FCQUAONHSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CCC)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCC)SC3=N2

Origin of Product

United States

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